molecular formula C18H19NO3 B14969665 N-(4-methylbenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-methylbenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14969665
M. Wt: 297.3 g/mol
InChI Key: WIIBLPVHTQAECD-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: is an organic compound with a complex structure that includes a benzodioxepine ring system and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an acylation reaction using a suitable acylating agent such as an acid chloride or anhydride.

    Attachment of the 4-Methylphenylmethyl Group: This step involves a nucleophilic substitution reaction where the 4-methylphenylmethyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxepine ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxepine derivatives.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N,4’-Dimethylformanilide: Shares structural similarities but differs in the functional groups attached to the aromatic ring.

    4-Methylpropiophenone: Similar aromatic structure but lacks the benzodioxepine ring and carboxamide group.

Uniqueness

N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of a benzodioxepine ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H19NO3/c1-13-3-5-14(6-4-13)12-19-18(20)15-7-8-16-17(11-15)22-10-2-9-21-16/h3-8,11H,2,9-10,12H2,1H3,(H,19,20)

InChI Key

WIIBLPVHTQAECD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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